1,1,1-三氟戊烷

描述

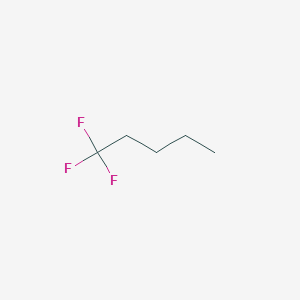

1,1,1-Trifluoropentane, also known as trifluoro-acetylacetone (TFAA), is a clear light yellow to orange liquid . It has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .

Synthesis Analysis

The synthesis of 1,1,1-Trifluoropentane involves the condensation of esters of trifluoroacetic acid with acetone . In one synthesis route, the residue was subjected to silica gel column chromatography to yield 5-phenyl-1,1,1-trifluoropentane-2-one.Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoropentane has been investigated by Density Functional Theory (DFT) calculations . The molecular formula is C5H9F3 .Chemical Reactions Analysis

1,1,1-Trifluoropentane can undergo various chemical reactions. For instance, N.m.r. analysis of solutions of 1,1,1-Trifluoropentane shows the formation of 2-bromo alcohol analogues at temperatures below 250 K .Physical And Chemical Properties Analysis

1,1,1-Trifluoropentane has a density of 1.0±0.1 g/cm3, a boiling point of 59.1±8.0 °C at 760 mmHg, and a vapour pressure of 216.9±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.9±3.0 kJ/mol and a flash point of -18.1±6.4 °C .科学研究应用

合成转化

1,1,1-三氟戊烷及相关的三氟甲烷磺酸酯在合成化学中被广泛应用。乙烯和芳基三氟甲烷磺酸酯与1,1,1-三氟戊烷具有核心结构相似性,因其卓越的区域和对映选择性,在交叉偶联反应和赫克反应中发挥重要作用。它们还在天然产物合成中起着至关重要的作用,特别是在钯催化的一氧化碳插入反应中形成酯或酰胺。此外,各种酮或酚的脱氧程序基于三氟甲烷磺氧基团的易去除性(Ritter, 1993)。

Lewis酸催化

另一个与1,1,1-三氟戊烷相关的化合物是三氟甲烷磺酸钪,是一种高活性的Lewis酸催化剂,用于醇与酸酐的酰基化和醇的酯化反应。它表现出卓越的催化活性,使其有效用于选择性的ω-羟基羧酸的大环内酯化(Ishihara, Kubota, Kurihara, & Yamamoto, 1996)。

有机合成

该化合物已被用于三氟甲基吡唑的区域选择性合成。例如,与1,1,1-三氟戊烷-2,4-二酮密切相关的化合物已被用于通过选择性保护合成三氟甲基吡唑,展示了它在有机合成中的实用性(Lyga & Patera, 1990)。

立体控制访问和动力学研究

从1,1,1-三氟戊烷衍生的1,1,1-三氟-3-(苯硫)丙醇已被高对映纯度合成,并用于制备1,1,1-三氟-2,3-环氧丙烷。这展示了它在立体控制合成和复杂有机分子形成中的作用(Shimizu, Sugiyama, & Fujisawa, 1996)。此外,关于1,1,1-三氟戊烷-2,4-二酮与各种金属离子反应的动力学和机理研究为该化合物与金属络合物相互作用提供了宝贵的见解(Hynes & O'Shea, 1983)。

安全和危害

属性

IUPAC Name |

1,1,1-trifluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENRYAJRHIWOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281148 | |

| Record name | 1,1,1-Trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoropentane | |

CAS RN |

406-82-6 | |

| Record name | 1,1,1-Trifluoropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Trifluoropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5J74R3RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,1,1-Trifluoropentane-2,4-dione?

A1: 1,1,1-Trifluoropentane-2,4-dione has a molecular formula of C5H5F3O2 and a molecular weight of 156.09 g/mol. []

Q2: What is known about the structure and properties of 1,1,1-Trifluoropentane-2,4-dione?

A2: 1,1,1-Trifluoropentane-2,4-dione exists predominantly in its enol form in acetonitrile solution. [] It readily undergoes nitrosation under mildly acidic conditions, reacting via both its enol and enolate forms depending on the reaction conditions. [] The presence of the trifluoromethyl group (-CF3) significantly enhances its acidity compared to its non-fluorinated counterpart, acetylacetone. []

Q3: How does the trifluoromethyl group affect the reactivity of 1,1,1-Trifluoropentane-2,4-dione?

A3: The trifluoromethyl group exerts a strong electron-withdrawing effect, deactivating the adjacent sites to electrophilic attack. [, , ] This effect is evident in the slower reaction rates observed for halogenation and nitrosation reactions compared to non-fluorinated analogues. [, , ]

Q4: Can you elaborate on the reactions of 1,1,1-Trifluoropentane-2,4-dione with metal ions?

A4: 1,1,1-Trifluoropentane-2,4-dione readily forms complexes with various metal ions, including nickel(II), cobalt(II), copper(II), iron(III), and uranyl ion. [, ] These reactions primarily proceed through the enol tautomer of the diketone, highlighting the importance of this tautomeric form in metal complexation. [, ]

Q5: What are the potential applications of 1,1,1-Trifluoropentane-2,4-dione in material science?

A5: 1,1,1-Trifluoropentane-2,4-dione serves as a valuable ligand in the synthesis of metal complexes utilized in various fields. For instance, ruthenium(II)-polypyridyl complexes containing 1,1,1-Trifluoropentane-2,4-dione derivatives demonstrate efficient panchromatic sensitization of titanium dioxide (TiO2) films, making them promising candidates for dye-sensitized solar cells. [, ]

Q6: What is the acute toxicity profile of 1,1,1-Trifluoropentane-2,4-dione?

A6: Acute toxicity studies show that 1,1,1-Trifluoropentane-2,4-dione has an oral LD50 of 664 mg/kg and a dermal LD50 of 5.2 g/kg in rats. [] It is also moderately irritating to the eyes and severely irritating to the skin. [] Inhalation studies revealed an LC50 of 4.93 mg/L air. [] These findings classify 1,1,1-Trifluoropentane-2,4-dione as "Toxic" according to the Federal Hazardous Substances Labeling Act criteria. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)